4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-15-6-11-19(29-2)20-21(15)30-23(26-20)27(14-18-5-3-4-12-25-18)22(28)17-9-7-16(13-24)8-10-17/h3-12H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFUMXICTBMKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H18N4O2S
- Molecular Weight : 414.48 g/mol
- CAS Number : 941914-12-1
The structural features of the compound include a cyano group, a methoxy group, and a benzothiazole moiety, which are believed to contribute significantly to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds featuring thiazole rings exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor cell proliferation.
Research Findings
-
Inhibitory Effects on Cancer Cell Lines :
- The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, similar thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting that modifications in the molecular structure can enhance activity .
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular dynamics simulations have suggested that interactions with proteins involved in cancer progression are critical .
Anti-inflammatory Activity
The compound is also being investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Case Studies
-
Inhibition of COX Enzymes :
- Compounds similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide have shown potential in reducing inflammation by inhibiting COX-1 and COX-2 enzymes, which play pivotal roles in the inflammatory response .
- Comparative Analysis :
Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | Anticancer | < 2 µg/mL | Induction of apoptosis |
| Similar Thiazole Derivatives | Anti-inflammatory | Varies | COX inhibition |
Comparison with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide | C23H18N4O2S | Anticancer |
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | C22H25N3O2S | Anti-inflammatory |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Thiazole derivatives have been recognized for their ability to inhibit tumor cell proliferation.
Inhibitory Effects on Cancer Cell Lines :
- The compound has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting that structural modifications can enhance activity.
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular dynamics simulations have indicated critical interactions with proteins involved in cancer progression.
Anti-inflammatory Activity
The compound is also being investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Inhibition of COX Enzymes :
- Similar compounds have shown potential in reducing inflammation by inhibiting COX-1 and COX-2 enzymes, which play pivotal roles in the inflammatory response.
Anticancer Research
A study evaluating the anticancer properties of thiazole derivatives revealed that modifications in the molecular structure significantly impacted their efficacy against various cancer types. The findings suggest that compounds similar to 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide could be promising candidates for further development in cancer therapy.
Anti-inflammatory Research
Research has shown that thiazole-based compounds exhibit anti-inflammatory effects by targeting COX enzymes. A comparative analysis indicated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering fewer side effects.
Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| This compound | Anticancer | < 2 µg/mL | Induction of apoptosis |
| Similar Thiazole Derivatives | Anti-inflammatory | Varies | COX inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Notes:
- ML293: A structurally related M4-positive allosteric modulator (PAM) with a benzothiazole core and isonicotinamide side chain. It exhibits a 14-fold leftward shift in ACh potency, low clearance (11.5 mL/min/kg in rats), and significant brain penetration (brain levels ~10 µM) .
- Benzothiazole Modifications : Removal of the 4-methoxy or 7-methyl groups (e.g., compound 50) abolished activity in ML293 analogs, highlighting their indispensability . Similarly, replacing benzothiazole with thiazolo[5,4-b]pyridine rendered compounds inactive .
- Triazole-Linked Analogs (e.g., Compound 8 ): These multitarget ligands for Alzheimer’s disease feature triazole spacers and higher molecular weights (e.g., C35H30N7O4S2) but lack the pyridine or morpholine side chains seen in the target compound. Their high melting points (>280°C) suggest reduced solubility compared to the target compound.
Pharmacokinetic and Selectivity Profiles
- ML293 : Demonstrated moderate metabolic stability (human CLhep = 14.9 mL/min/kg) and high plasma protein binding (99% in humans). Its brain:plasma ratio (0.85) and absolute brain concentration (~10 µM) make it superior to earlier M4 PAMs .
- Target Compound Analogs (5207, 5205): While pharmacokinetic data are unavailable, the morpholine side chains in these analogs may enhance solubility but reduce CNS penetration compared to the pyridin-2-ylmethyl group due to increased polarity .
- Triazole Derivatives: No in vivo data are reported, but their large size and polar triazole linkers likely limit blood-brain barrier permeability compared to the target compound .
Critical Analysis of Structural Determinants
- Benzothiazole Core : Essential for activity across all analogs. The 4-methoxy and 7-methyl groups optimize steric and electronic interactions with M4 receptor allosteric sites .
- Amide vs. Urea/Sulfonamide : Only benzamide derivatives (e.g., ML293, target compound) retain potency, likely due to hydrogen-bonding capabilities .
- Side Chain Variations: Pyridin-2-ylmethyl (target compound): May balance lipophilicity and CNS penetration. Triazole (Compound 8): Introduces rigidity but may hinder membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide?
- Methodology : Multi-step organic synthesis involving coupling reactions, such as amide bond formation between benzo[d]thiazole derivatives and pyridinylmethyl amines. Key steps include:
- Intermediate preparation : Synthesis of 4-methoxy-7-methylbenzo[d]thiazol-2-amine via cyclization of substituted thioureas or thioamides under acidic conditions .
- Coupling : Use of coupling agents like EDCI/HOBt or DCC to react the benzo[d]thiazole intermediate with 4-cyanobenzoyl chloride, followed by N-alkylation with pyridin-2-ylmethyl halides .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Analytical workflow :
- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in pyridine at δ ~8.5 ppm) .
- IR spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and cyano group absorption (~2220 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with the benzamide and thiazole moieties .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:
- Experimental variables : Variations in bacterial strains, inoculum size, or solvent systems (DMSO vs. aqueous buffers) .
- Structural analogs : Minor substituent changes (e.g., replacing methoxy with trifluoromethyl groups) alter logP and bioavailability, impacting activity .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacokinetic profile?
- Key modifications :
- Lipophilicity : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Solubility : Replace the methoxy group with polar substituents (e.g., sulfonamides) to improve aqueous solubility .
- In vitro assays :
- CYP inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
Q. What experimental designs are critical for assessing this compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics :
- IC₅₀ determination : Use fluorogenic substrates for real-time monitoring of target enzymes (e.g., bacterial PPTases) .
- Binding assays : Surface plasmon resonance (SPR) to measure KD values for enzyme-inhibitor interactions .
Methodological Challenges
Q. How can synthetic yields be improved for large-scale production of this compound?
- Optimization strategies :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Buchwald-Hartwig amination steps .
- Solvent effects : Use DMA or DMF to enhance solubility of intermediates .
- Temperature control : Reduce side reactions (e.g., hydrolysis of cyano groups) by maintaining reactions at 0–5°C during acid-sensitive steps .
Q. What analytical techniques address purity discrepancies in HPLC profiles?
- Troubleshooting :
- Column selection : Use C18 columns with 3 µm particle size for better resolution of polar impurities .
- Gradient elution : Optimize acetonitrile/water gradients (e.g., 30% → 70% over 20 min) to separate diastereomers or regioisomers .
- LC-MS : Couple HPLC with high-resolution MS to identify low-abundance impurities (e.g., de-methylated byproducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
